molecular formula C19H20N2O3S3 B6477876 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide CAS No. 2640896-05-3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B6477876
CAS No.: 2640896-05-3
M. Wt: 420.6 g/mol
InChI Key: YMSUFXXVZIKRHB-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a bithiophene moiety linked to a benzamide structure through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:

  • Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through the coupling of two thiophene rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.

  • Attachment of the Ethyl Chain: : The bithiophene is then functionalized with an ethyl chain, which can be introduced through a Grignard reaction or alkylation process.

  • Formation of the Benzamide Structure: : The final step involves the reaction of the ethyl-bithiophene intermediate with 4-(dimethylsulfamoyl)benzoic acid or its derivatives. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs associated with palladium catalysts.

    Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Corresponding amines from the reduction of the amide bond.

    Substitution: Halogenated derivatives of the thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for organic semiconductors and conductive polymers.

Biology and Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. The benzamide structure is a common motif in many drugs, and the bithiophene unit could impart unique biological activities.

Industry

In the industrial sector, this compound might be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler structure without the benzamide and ethyl chain, used in organic electronics.

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzamide: Lacks the dimethylsulfamoyl group, potentially altering its solubility and reactivity.

    4-(Dimethylsulfamoyl)benzoic acid: The benzamide precursor, used in various synthetic applications.

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is unique due to the combination of the bithiophene unit with the benzamide structure, linked by an ethyl chain and modified with a dimethylsulfamoyl group. This unique structure imparts specific electronic and chemical properties, making it valuable for specialized applications in organic electronics and potentially in medicinal chemistry.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)16-8-5-14(6-9-16)19(22)20-12-11-15-7-10-18(26-15)17-4-3-13-25-17/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSUFXXVZIKRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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